![molecular formula C17H22N2O3S B2826974 tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate CAS No. 1353985-53-1](/img/structure/B2826974.png)
tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate is a chemical compound that has been widely used in scientific research. It is a member of the piperidine family of compounds and is known for its unique properties that make it useful in many different fields of study.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in the desired therapeutic effect.
Biochemical and Physiological Effects:
Tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This can make it a valuable tool in studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate. Some potential areas of study include further exploring its potential as a therapeutic agent for various diseases, studying its effects on different types of cancer cells, and investigating its potential as a tool in chemical biology and drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
Tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzo[d]thiazole with piperidine in the presence of a base. This reaction results in the formation of 4-(benzo[d]thiazol-2-yl)piperidine. The second step involves the reaction of the resulting compound with tert-butyl chloroformate in the presence of a base. This reaction results in the formation of tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate.
Scientific Research Applications
Tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in chemical biology and drug discovery.
properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-8-12(9-11-19)21-15-18-13-6-4-5-7-14(13)23-15/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSSOGPCPMUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate |
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